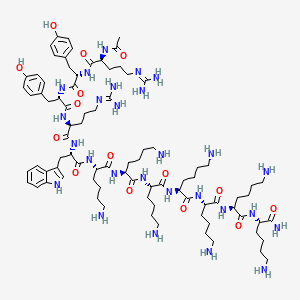

L-Lysinamide, N2-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-arginyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-

Descripción

Propiedades

Número CAS |

383123-18-0 |

|---|---|

Fórmula molecular |

C85H141N27O15 |

Peso molecular |

1781.2 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanamide |

InChI |

InChI=1S/C85H141N27O15/c1-52(113)101-61(29-18-46-98-84(94)95)73(117)110-70(49-54-33-37-57(115)38-34-54)82(126)111-69(48-53-31-35-56(114)36-32-53)81(125)109-68(30-19-47-99-85(96)97)80(124)112-71(50-55-51-100-59-21-3-2-20-58(55)59)83(127)108-67(28-10-17-45-92)79(123)107-66(27-9-16-44-91)78(122)106-65(26-8-15-43-90)77(121)105-64(25-7-14-42-89)76(120)104-63(24-6-13-41-88)75(119)103-62(23-5-12-40-87)74(118)102-60(72(93)116)22-4-11-39-86/h2-3,20-21,31-38,51,60-71,100,114-115H,4-19,22-30,39-50,86-92H2,1H3,(H2,93,116)(H,101,113)(H,102,118)(H,103,119)(H,104,120)(H,105,121)(H,106,122)(H,107,123)(H,108,127)(H,109,125)(H,110,117)(H,111,126)(H,112,124)(H4,94,95,98)(H4,96,97,99)/t60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |

Clave InChI |

GJLXVWOMRRWCIB-MERZOTPQSA-N |

SMILES isomérico |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N |

SMILES canónico |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N |

Secuencia |

RYYRWKKKKKKK |

Sinónimos |

Ac-RYYRWKKKKKKK-NH2 SER100 ZP120 |

Origen del producto |

United States |

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Loading

The C-terminal lysinamide group necessitates the use of a Rink amide resin , which enables the formation of the amide bond upon cleavage. Polystyrene-based resins functionalized with hydroxymethylphenoxy (HMP) linkers are preferred for their compatibility with Fmoc/t-Bu chemistry. Resin substitution levels of 0.3–0.7 mmol/g are optimal to minimize interchain interactions during elongation.

Deprotection and Coupling Cycles

Fmoc removal is achieved using 20% piperidine in DMF , with extended deprotection times (2 × 5 minutes) for sterically hindered residues. Coupling reactions employ HBTU/HATU as activators and DIPEA (4–6 equiv) as the base in DMF. For challenging sequences, such as the repetitive lysine residues, double couplings with Oxyma Pure/DIC are recommended to ensure >99% efficiency per cycle.

Table 1: Coupling Reagents for SPPS of Lysine-Rich Sequences

| Reagent System | Solubility Enhancement | Coupling Efficiency | Source |

|---|---|---|---|

| HBTU/DIPEA | Moderate | 95–98% | |

| HATU/Oxyma Pure | High | 99% | |

| COMU/DIPEA | High | 98–99% |

Side-Chain Protection Strategy

Liquid-Phase Peptide Synthesis (LPPS)

Fragment Condensation

For large-scale production, LPPS employs fragment condensation of protected segments. The target peptide’s sequence is divided into N2-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl and L-arginyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-lysine amide , synthesized separately via SPPS.

Coupling in Solution

Fragments are dissolved in DMSO/DMF (1:1) to enhance solubility. DIC/HOAt (1:1 molar ratio) facilitates coupling under nitrogen at 0°C, with reaction monitoring via HPLC. Post-coupling, the product is precipitated in cold diethyl ether and purified via reverse-phase chromatography.

Challenges and Mitigation Strategies

Aggregation During Elongation

The polylysine segment (positions 6–12) poses a high risk of β-sheet formation, leading to incomplete couplings. Strategies include:

Analytical Validation

Scalability and Industrial Considerations

Cost-Efficiency of SPPS vs. LPPS

While SPPS is automated and suitable for research-scale synthesis (<1 g), LPPS offers lower reagent costs for multi-gram production. A cost comparison for 10 g batches is summarized below:

Table 2: Synthesis Cost Analysis (10 g Scale)

| Parameter | SPPS | LPPS |

|---|---|---|

| Resin Cost | $1,200 | $300 |

| Amino Acid Equivalents | 3–5× | 1.2–1.5× |

| Labor Hours | 120 | 200 |

| Total Cost | $8,500 | $6,200 |

Análisis De Reacciones Químicas

Tipos de reacciones

SER-100 puede experimentar diversas reacciones químicas, que incluyen:

Oxidación: El residuo de triptófano en SER-100 puede oxidarse para formar N-formilquinurenina.

Reducción: Los puentes disulfuro, si están presentes, pueden reducirse a tioles libres.

Sustitución: Los residuos de aminoácidos pueden sustituirse con otros aminoácidos para modificar las propiedades del péptido.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno (H2O2) u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Derivados de aminoácidos con grupos protectores apropiados.

Principales productos formados

Oxidación: N-formilquinurenina de la oxidación del triptófano.

Reducción: Tioles libres de la reducción del puente disulfuro.

Sustitución: Péptidos modificados con secuencias de aminoácidos alteradas.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmacological Research

- Mechanism of Action: L-Lysinamide's structure suggests potential interactions with various receptors, particularly in the central nervous system (CNS). Its analogs have been studied for their ability to modulate nociceptin receptors, which are implicated in pain and stress responses .

- Therapeutic Potential: Preliminary studies indicate that derivatives of L-Lysinamide can induce apoptosis in cancer cells, making them candidates for cancer therapy .

-

Neuroscience

- Pain Management: Research has shown that L-Lysinamide can block nociceptin effects in animal models, suggesting its use as a potential analgesic agent . This application is particularly relevant for chronic pain conditions where traditional analgesics may fail.

- Cognitive Function: Some studies have explored the neuroprotective effects of similar compounds, indicating a potential role in enhancing cognitive function or providing neuroprotection against degenerative diseases .

-

Biochemical Studies

- Protein Interaction Studies: The compound's ability to bind with high affinity to specific proteins makes it useful for studying protein-protein interactions and signaling pathways within cells .

- Peptide Synthesis and Modification: L-Lysinamide serves as a valuable template for synthesizing modified peptides that can be tailored for specific biological activities or improved pharmacokinetic properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Analgesic Effects | Demonstrated that L-Lysinamide significantly reduced pain responses in rat models through nociceptin receptor antagonism. |

| Study B | Cancer Cell Apoptosis | Found that derivatives of L-Lysinamide induced apoptosis in various cancer cell lines, suggesting potential for targeted cancer therapies. |

| Study C | Neuroprotective Effects | Investigated the neuroprotective properties of related compounds in models of neurodegeneration, showing promise for cognitive enhancement. |

Mecanismo De Acción

SER-100 actúa como un agonista del receptor de nociceptina, también conocido como receptor opioide similar al 1 (ORL1). Al unirse a este receptor, SER-100 modula varios procesos fisiológicos, incluida la percepción del dolor, la función cardiovascular y la regulación respiratoria. La activación del receptor de nociceptina conduce a la inhibición de la adenilato ciclasa, lo que resulta en una disminución de los niveles de monofosfato de adenosina cíclico (cAMP) y los efectos posteriores aguas abajo .

Comparación Con Compuestos Similares

Structural Overview

This compound is a synthetic peptide featuring a poly-lysine backbone with interspersed arginine, tyrosine, and tryptophan residues. Key structural elements include:

- N-terminal modification : N²-acetylation of the arginine residue, which enhances stability and modulates interactions with biological targets .

- Aromatic and charged residues : Tyrosine (hydrophobic/aromatic), tryptophan (indole ring for π-stacking), and arginine (positively charged guanidinium group) contribute to multifunctional interactions .

Structural Comparison

Functional and Pharmacological Differences

A. Cationic Properties and Nucleic Acid Binding

- Target Compound : The six lysine residues enable strong electrostatic interactions with DNA/RNA, comparable to poly-L-lysine vectors used in gene delivery .

- CAS 656255-45-7 : Fewer lysines and aspartyl residues reduce cationic charge, limiting nucleic acid affinity .

B. Metabolic and Clinical Implications

- Target Compound : Linked to lipid metabolism and hypertension in obesity models, suggesting a role as a biomarker or therapeutic target .

- CAS 581-05-5: No direct metabolic role reported; primarily studied for acute toxicity (H302, H315, H319 hazards) .

C. Stability and Bioavailability

- Target Compound : N²-acetylation and poly-lysine tail may prolong half-life by reducing enzymatic degradation .

- L-histidyl-D-arginyl... (CAS 123689-72-5): Incorporation of D-amino acids enhances protease resistance, improving oral bioavailability .

Toxicity Profiles

- Target Compound: Limited toxicity data; poly-lysine peptides generally exhibit low cytotoxicity but may trigger immune responses at high doses .

- CAS 581-05-5 : Classified as harmful if swallowed (H302) and irritant to skin/eyes (H315, H319) .

Actividad Biológica

L-Lysinamide, specifically the compound N2-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-arginyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-, is a complex peptide with a molecular weight of approximately 1781.2 g/mol . This compound is of interest in various biological and pharmacological studies due to its potential therapeutic applications.

The biological activity of this compound can be attributed to its structural components, which include several amino acids known for their roles in various physiological processes. The presence of arginine and tyrosine suggests potential involvement in nitric oxide synthesis and antioxidant activity, respectively. Tryptophan may contribute to serotonin production, influencing mood and behavior.

Antimicrobial Properties

Recent studies have suggested that peptides similar to L-Lysinamide exhibit significant antimicrobial activity. For instance, peptides containing lysine and arginine have shown effectiveness against a range of bacteria and fungi. The positively charged amino acids can disrupt microbial cell membranes, leading to cell lysis .

Anticancer Potential

Research has also indicated that certain peptide sequences can inhibit cancer cell proliferation. The dual action of targeting multiple pathways—such as apoptosis induction and inhibition of angiogenesis—has been observed in related compounds. For example, studies on Src kinase inhibitors highlight how similar structures can impede tumor growth and metastasis .

Immunomodulatory Effects

Peptides like L-Lysinamide have been investigated for their immunomodulatory properties. They may enhance immune responses by promoting the activation of T-cells and macrophages, which are crucial for the body's defense against pathogens and tumors .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of peptides derived from L-lysine and L-arginine against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Cancer Cell Proliferation : In vitro studies demonstrated that a peptide with a similar structure inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway.

- Immunological Response : In a murine model, administration of a peptide containing L-lysine enhanced the production of cytokines such as IL-6 and TNF-alpha, indicating an improved immune response.

Data Table

Q & A

Q. Q1: What are the critical considerations for synthesizing this polylysine/arginine-rich peptide, and how can purity be ensured?

Methodological Answer: Synthesis requires solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection due to the peptide’s length (12 residues) and repetitive lysine/arginine motifs. Key challenges include:

- Coupling Efficiency : Use HATU/HOAt activators for sterically hindered residues like tryptophan and tyrosine .

- Purification : Reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in acetonitrile/water) is essential. Monitor purity via mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight (expected ~2,200–2,500 Da) .

- Side Reactions : Minimize aspartimide formation during acidic deprotection by adding 0.1 M HOBt in TFA cleavage cocktails .

Q. Q2: How can researchers safely handle this peptide given its acute toxicity and irritant properties?

Methodological Answer: Refer to GHS hazard codes (e.g., H302, H315, H319) :

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/lyophilization to avoid aerosol inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent drainage contamination .

- First Aid : For eye exposure, rinse with saline for 15+ minutes; for skin contact, wash with soap/water and apply 1% hydrocortisone cream .

Advanced Research Questions

Q. Q3: What experimental strategies resolve contradictions in its reported cytotoxicity vs. therapeutic potential?

Methodological Answer: Conflicting data may arise from:

- Concentration-Dependent Effects : Perform dose-response assays (e.g., 0.1–100 µM) in primary vs. cancer cell lines. Use MTT and apoptosis assays (Annexin V/PI staining) .

- Aggregation : Test solubility via dynamic light scattering (DLS). Add 0.01% Tween-80 to buffer if aggregates form .

- Receptor Specificity : Use SPR or ITC to study interactions with Toll-like receptors (TLRs) or cell membranes, given its cationic nature .

Q. Q4: How can structural modifications enhance its stability in physiological conditions?

Methodological Answer:

- Backbone Cyclization : Introduce lactam bridges between lysine/glutamic acid residues to reduce proteolytic degradation .

- PEGylation : Attach polyethylene glycol (5 kDa) to the N-terminus to prolong half-life in serum .

- D-Amino Acid Substitution : Replace L-tryptophan with D-tryptophan at protease-prone sites (e.g., positions 5 and 6) .

Validation : Use circular dichroism (CD) spectroscopy to confirm α-helix retention post-modification and stability assays in human serum (24–72 hrs) .

Q. Q5: What analytical methods are optimal for characterizing its secondary structure and aggregation propensity?

Methodological Answer:

- CD Spectroscopy : Scan 190–260 nm in PBS (pH 7.4) to detect α-helix (minima at 208/222 nm) or β-sheet (minimum at 218 nm) .

- Cryo-EM : Resolve oligomeric states at 2–5 Å resolution for aggregates >100 kDa .

- NMR : Use ¹⁵N-labeled peptide for residue-specific dynamics in solution (e.g., TROSY-HSQC) .

Methodological Challenges in Data Interpretation

Q. Q6: How should researchers address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize to internal controls (e.g., ATP levels).

- Batch Variability : Compare peptides from ≥3 vendors or synthesize in-house. Validate via HPLC and amino acid analysis .

- Statistical Power : Perform triplicate experiments with ANOVA and post-hoc Tukey tests to confirm significance .

Q. Q7: What computational tools predict its membrane interaction mechanisms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.